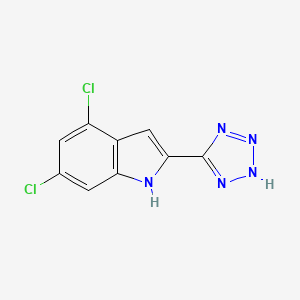
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound may participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2H-indole: A simpler indole derivative with similar structural features.
Tetrazole derivatives: Compounds containing the tetrazole moiety, which may have comparable biological activities.
Uniqueness
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole is unique due to the combination of the dichloro-indole and tetrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
4,6-Dichloro-2-(1,2-dihydro-5H-tetrazol-5-ylidene)-2H-indole is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a dichloroindole core and a tetrazole moiety. The presence of these functional groups may contribute to its biological properties. The molecular formula is C9H7Cl2N5 with a molecular weight of approximately 245.09 g/mol.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Alkylation : Similar to other alkylating agents, the compound may form covalent bonds with nucleophilic sites in DNA and proteins, leading to inhibition of essential biological processes.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation or survival, contributing to its potential anticancer activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, tetrazole derivatives have shown effectiveness against various bacterial strains and fungi. The compound's activity against pathogens such as Candida albicans and Staphylococcus aureus has been noted in preliminary studies.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.92–4.01 mM |
| Staphylococcus aureus | 7.81–15.62 μg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties in various cancer cell lines. Preliminary data suggest it may exhibit cytotoxic effects comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10–30 |
| MCF-7 (breast cancer) | <20 |
| A549 (lung cancer) | <15 |
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related indole-tetrazole compounds. It found that modifications on the tetrazole ring significantly enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization could yield more potent derivatives.
- Antimicrobial Efficacy : In another investigation, tetrazole derivatives were tested against biofilms formed by Candida albicans. Results indicated a reduction in biofilm viability at concentrations lower than those required for planktonic cells, highlighting the compound's potential as an antifungal agent.
Properties
CAS No. |
648417-03-2 |
|---|---|
Molecular Formula |
C9H5Cl2N5 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
4,6-dichloro-2-(2H-tetrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C9H5Cl2N5/c10-4-1-6(11)5-3-8(12-7(5)2-4)9-13-15-16-14-9/h1-3,12H,(H,13,14,15,16) |
InChI Key |
ACEJBELEGACMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C3=NNN=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















